3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, chalcone derivatives were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines through both conventional methods and microwave-assisted synthesis . Another method involves the polymerization of 2-bromo-3-hexyl-5-chloromagnesiothiophene with Ni (dppp)Cl 2 as a catalyst .
Molecular Structure Analysis
The structure of similar compounds has been determined by CHN analysis, FTIR, and H1 NMR . For instance, a new organic nonlinear optical single crystal of chalcone derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP), has been synthesized and its structure determined by these methods .
Chemical Reactions Analysis
The chemical reactions of thiophene derivatives can be complex and varied. For instance, an iminyl radical initially generates by a single-electron-transfer (SET) process in some reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, 3-(5-chlorothiophen-2-yl)propanoic acid has a molecular weight of 190.65 and is a powder at room temperature .
Safety and Hazards
Future Directions
Thiophene derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWXSQBPIKUSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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